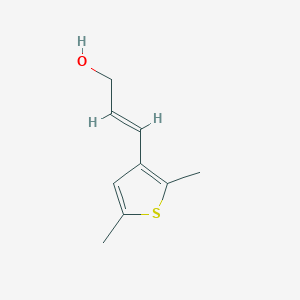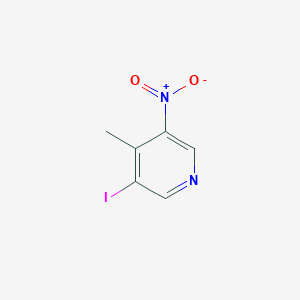![molecular formula C7H4ClN3O B13654130 8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)
8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C7H4ClN3O. It is known for its potential applications in medicinal chemistry due to its unique structure and properties. The compound is characterized by a pyrido[4,3-d]pyrimidine core with a chlorine atom at the 8th position and a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloropyrido[4,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable chlorinated reagent, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 8-Chloropyrido[4,3-d]pyrimidin-4-ol may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-Chloropyrido[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrimidine ring.
Substitution: The chlorine atom can be substituted with other functional groups like amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or primary amines (R-NH2) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-Chloropyrido[4,3-d]pyrimidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
8-Chloropyrido[4,3-d]pyrimidin-4-ol can be compared with other similar compounds, such as:
- 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
- 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine
- 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
- 2,4,6-Trichloropyrido[3,4-d]pyrimidine
These compounds share a similar pyrido[4,3-d]pyrimidine core but differ in the substituents attached to the ring. The presence of different functional groups can significantly influence their chemical properties and biological activities, making each compound unique in its applications and effects.
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
8-chloro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
InChI Key |
FZTBGKSDUSTTMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)
